alpha-Naphtholphthalein

説明

Historical Context and Evolution of Phthalein Dyes in Chemical Research

The story of phthalein dyes begins in the late 19th century with the pioneering work of German chemist Adolf von Baeyer. His investigations into the condensation reactions of phthalic anhydride (B1165640) with phenols led to the discovery of a new class of dyes, the phthaleins. fishersci.ca These compounds were structurally identified as derivatives of triphenylmethane. fishersci.ca A key breakthrough in understanding their properties was the elucidation of their color-changing mechanism. It was discovered that in acidic to neutral solutions, phthaleins exist in a colorless, non-planar lactone form. chemimpex.comresearchgate.net However, in the presence of an alkali, the molecule undergoes a structural rearrangement to a planar, conjugated quinonoid form, which is responsible for the intense coloration. chemimpex.comresearchgate.net This reversible, pH-dependent transformation became the foundation for their widespread use as acid-base indicators, a fundamental tool in analytical chemistry. wikipedia.org Phenolphthalein (B1677637), with its distinct pink color in basic solutions, became the most famous example of this class. Following this, other phthalein derivatives, including alpha-naphtholphthalein, were synthesized and studied, each exhibiting unique color transition ranges.

Contemporary Significance of this compound in Modern Chemical Science

This compound distinguishes itself from phenolphthalein with a different pH transition range and coloration. It exhibits a visual transition from colorless or reddish to a greenish-blue color at a pH of 7.3 to 8.7. wikipedia.org This specific property makes it particularly suitable for titrations of weak acids in strongly alcoholic solutions. chemicalbook.com

Beyond its classic role as a pH indicator, this compound has found a multitude of applications in contemporary research and technology:

Advanced Sensor Development: A significant area of modern research involves the use of this compound in the design of sophisticated sensors. It is a key component in the development of optical sensors for carbon dioxide, where its fluorescence intensity changes in response to CO2 concentrations. fishersci.caoptica.orgfishersci.ca Furthermore, it has been incorporated into sol-gel matrices to create solid-state pH sensors. researchgate.net

Materials Science and Polymer Chemistry: In the field of polymer science, this compound is utilized in the creation of polymers with specific optical properties. chemimpex.com It is also employed as a dye to impart vibrant and stable colors to plastics. chemimpex.com Additionally, it is used in the preparation of high-performance epoxy resin compounds, contributing to the development of laminated boards and printed circuit boards with high heat resistance and flame retardancy. chemicalbook.com

Biomedical and Forensic Applications: Researchers are exploring the use of this compound in innovative biomedical applications. It has been successfully used to create wearable halochromic (color-changing with pH) sensors by immersing it in textiles. researchgate.netmedchemexpress.com These sensors can visually monitor the pH of skin, which is crucial for tracking the healing progress of wounds. researchgate.netmedchemexpress.com In forensic science, studies have proposed this compound as a novel agent in the examination of bribery cases, potentially overcoming some limitations of traditional dyes like phenolphthalein. aijr.orgaijr.org

Analytical Chemistry: Its utility in analytical chemistry extends to colorimetric assays for the quantification of various substances and in methods for the detection of metal ions. chemimpex.comchemimpex.com

Scope and Objectives of Current Academic Research on this compound

Current academic research on this compound is vibrant and multidisciplinary, aiming to harness its unique chemical properties for novel applications. The primary objectives of this research include:

Development of Novel Analytical Probes: A key research direction is the design and synthesis of new chemosensors based on the this compound scaffold. For instance, a novel fluorescent probe derived from this compound has been developed for the selective and visualized monitoring of mercury ions (Hg2+). researchgate.net

Fabrication of Advanced Materials: There is a strong focus on incorporating this compound into advanced materials to create functional devices. This includes the physical entrapment of the dye into sol-gel matrices to produce stable and reusable pH-sensing materials. researchgate.net Another area of investigation is the use of this compound as a template molecule in the synthesis of molecularly imprinted polymers (MIPs). researchgate.net These polymers have tailored cavities that can selectively rebind the template molecule, forming the basis for highly specific sensors or separation media. researchgate.net

Enhancing Biomedical and Forensic Tools: Research is ongoing to refine the application of this compound in wearable sensors for wound monitoring, aiming for cost-effective and user-friendly devices. researchgate.netmedchemexpress.com In forensics, the objective is to validate its use as a more reliable and stable alternative for detecting tainted currency in bribery investigations. aijr.orgaijr.org

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₈H₁₈O₄ |

| Molar Mass | 418.448 g·mol⁻¹ |

| Appearance | Colorless-reddish to blue-green solid |

| Melting Point | 238–240 °C (460–464 °F; 511–513 K) wikipedia.org |

| Solubility in water | Insoluble wikipedia.org |

| pH Indicator Range | 7.3–8.7 wikipedia.org |

| Color in Acidic/Neutral pH | Colorless/Reddish wikipedia.org |

| Color in Alkaline pH | Greenish-Blue wikipedia.org |

pH Indicator Transition of Common Phthalein Dyes

| Indicator | pH Range | Color Change (Acidic to Basic) |

| Phenolphthalein | 8.2–10.0 | Colorless to Pink/Fuchsia |

| Thymolphthalein | 9.3–10.5 | Colorless to Blue |

| This compound | 7.3–8.7 | Colorless/Reddish to Greenish-Blue wikipedia.org |

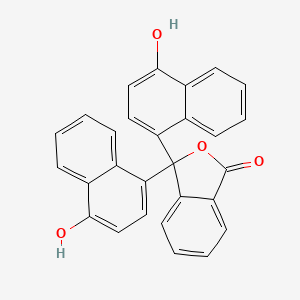

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-bis(4-hydroxynaphthalen-1-yl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O4/c29-25-15-13-23(17-7-1-3-9-19(17)25)28(22-12-6-5-11-21(22)27(31)32-28)24-14-16-26(30)20-10-4-2-8-18(20)24/h1-16,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHBAGKIEAOSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C6=CC=CC=C65)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208273 | |

| Record name | Naphtholphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid when pure; Usually greyish-red; [Merck Index] Grey to brown solid; [Acros Organics MSDS] | |

| Record name | alpha-Naphtholphthalein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

596-01-0 | |

| Record name | α-Naphtholphthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphtholphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtholphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-1-naphthyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-NAPHTHOLPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QEG1706NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Alpha Naphtholphthalein

Advanced Synthetic Routes for Alpha-Naphtholphthalein and Analogues

The synthesis of this compound traditionally involves the condensation of phthalic anhydride (B1165640) with 1-naphthol (B170400). smolecule.com Modern methodologies have focused on optimizing this reaction and exploring greener alternatives to improve yield, purity, and environmental sustainability.

Optimization of Phthalic Anhydride and 1-Naphthol Reactions

The reaction between phthalic anhydride and 1-naphthol is a cornerstone of this compound synthesis. smolecule.com Optimization of this process is critical for achieving high yields and purity. Key parameters that are manipulated include the molar ratio of reactants, the choice of catalyst, reaction temperature, and purification methods.

A common method involves grinding phthalic anhydride and 1-naphthol into a fine powder, followed by heating in the presence of an acid catalyst like concentrated sulfuric acid. smolecule.comgoogle.com A Chinese patent details a preparation method where the molar ratio of phthalic anhydride to 1-naphthol is optimized to a range of 1:1.8 to 1:2.2. google.com This process, conducted at 60°C for 4 hours, yields a viscous crude product. google.com Subsequent purification involves dissolution in a solvent, filtration, neutralization with an alkaline solution, and a series of solvent washes and recrystallizations to achieve a product with a purity of ≥93%. smolecule.comgoogle.com The careful control of reaction temperature is crucial to maximize the yield of the desired product. mdpi.com

| Parameter | Optimized Condition |

| Reactants | Phthalic anhydride, 1-Naphthol |

| Molar Ratio | 1:1.8 to 1:2.2 (Phthalic anhydride:1-Naphthol) |

| Catalyst | Concentrated sulfuric acid |

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Purification | Multi-step solvent extraction and recrystallization |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. While specific "green" synthesis protocols for this compound are not extensively detailed in the provided search results, the principles of green chemistry, such as the use of less hazardous catalysts and solvent-free or solvent-minimized conditions, are being applied to the synthesis of related phthalein dyes. For instance, microwave-assisted synthesis has been explored for other phthalein dyes, which can significantly reduce reaction times and energy consumption. google.com The optimization of purification processes to reduce solvent usage, as seen in some patented methods, also aligns with green chemistry principles. google.com

Novel Catalyst Systems for Enhanced Reaction Efficiency

The choice of catalyst plays a pivotal role in the efficiency of this compound synthesis. While concentrated sulfuric acid is traditionally used, research has explored other Lewis acids to improve reaction rates and yields. google.com A Chinese patent suggests the use of various Lewis acids, including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄), with concentrated sulfuric acid and methanesulfonic acid being preferred. google.commdpi.com Niobium pentachloride (NbCl₅) has also been investigated as an efficient catalyst for the synthesis of phthalein derivatives, demonstrating the ongoing effort to find more effective catalytic systems. researchgate.net

| Catalyst | Type |

| Concentrated Sulfuric Acid | Brønsted Acid |

| Methanesulfonic Acid | Brønsted Acid |

| Zinc Chloride (ZnCl₂) | Lewis Acid |

| Aluminum Chloride (AlCl₃) | Lewis Acid |

| Titanium Tetrachloride (TiCl₄) | Lewis Acid |

| Niobium Pentachloride (NbCl₅) | Lewis Acid |

Functionalization and Derivatization Strategies

To broaden the applicability of this compound, particularly in advanced sensing and imaging, various functionalization and derivatization strategies have been developed. These modifications aim to alter the compound's electronic and photophysical properties.

Fluorination of this compound for Enhanced Properties

Fluorination has emerged as a key strategy to modulate the properties of this compound. The introduction of fluorine atoms can significantly impact the compound's acidity (pKa) and its absorption spectrum. Electrophilic fluorination of this compound using diluted fluorine gas in an acidic medium, such as trifluoroacetic acid, has been successfully demonstrated. nih.gov This reaction leads to the formation of mono- and difluorinated derivatives, with the fluorine atoms substituting hydrogen atoms at the ortho position to the hydroxyl group. nih.govnih.gov

The fluorinated derivatives exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption maxima in basic forms and have lower pKa values compared to the parent compound. nih.gov For instance, mono- and difluorinated α-naphtholphthalein show optimal pKa values of 7.66 and 7.24, respectively, and high absorption wavelengths of 659 nm and 665 nm. nih.gov These properties make them highly promising for in vivo pH measurements. nih.govnih.gov

| Compound | pKa | λ_basic (nm) |

| α-Naphtholphthalein | ~7.3-8.7 | ~648 |

| Monofluorinated α-Naphtholphthalein | 7.66 | 659 |

| Difluorinated α-Naphtholphthalein | 7.24 | 665 |

Synthesis of Halochromic and Fluorogenic Derivatives

Beyond fluorination, other derivatization strategies have been employed to create novel halochromic (color-changing with pH) and fluorogenic (fluorescence-generating) probes based on the this compound scaffold.

One approach involves the synthesis of a fluorescent probe by reacting this compound through Duff and Schiff-base condensation reactions to incorporate diaminomaleonitrile (B72808) moieties. researchgate.net This derivative was designed for the detection of specific metal ions. researchgate.net Another strategy focuses on creating sensors for gases like carbon dioxide by combining this compound with a fluorescent reference dye, such as tetraphenylporphyrin (B126558) (TPP). researchgate.netottokemi.com In such systems, the CO₂-induced absorbance change of the this compound layer modulates the fluorescence intensity of the TPP layer. researchgate.net Furthermore, this compound has been incorporated into wearable sensors for monitoring wound pH, highlighting its versatility in developing practical halochromic devices. researcher.lifenih.gov

Spectroscopic Characterization and Mechanistic Elucidation

Advanced Spectroscopic Techniques for Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of Alpha-Naphtholphthalein and Derivatives.smolecule.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of α-naphtholphthalein. Both proton (¹H) and carbon-13 (¹³C) NMR spectra yield a wealth of information regarding the complex aromatic structure, confirming the symmetrical arrangement of the two naphthyl groups attached to the central phthalide (B148349) core. smolecule.com While detailed chemical shift assignments are not always exhaustively reported in commercially available literature, the characteristic regions in which the hydroxyl and aromatic protons appear provide strong support for the compound's structural identity. smolecule.com

The ¹H NMR spectrum of α-naphtholphthalein is characterized by multiple signals arising from its complex aromatic system. smolecule.com Analysis of the ¹H NMR spectra of α-naphtholphthalein and its fluorinated derivatives reveals significant changes upon the introduction of fluorine atoms. nih.gov Specifically, a signal corresponding to two protons at δ 6.7 ppm in the spectrum of the parent α-naphtholphthalein diminishes in intensity by half for the mono-fluorinated derivative (MFNP) and disappears entirely for the di-fluorinated derivative (DFNP). nih.gov This observation indicates that these proton positions are the sites of fluorine-hydrogen substitution. nih.gov The disappearance of this signal in DFNP's spectrum also confirms that the two fluorine atoms are introduced into identical positions on the naphthol rings. nih.gov

A notable feature in the ¹H NMR spectra of α-naphtholphthalein and its derivatives is the difficulty in detecting distinct signals for the protons at the 2 and 2' positions of the naphthyl rings. Instead, a broad signal is often observed between δ 7.1 and 7.4 ppm, which is attributed to these protons. This broadening is likely due to steric hindrance within the molecule. nih.gov

In a study of a hydrazone derivative of α-naphtholphthalein (NPDM), the ¹H NMR spectrum in DMSO-d6 showed characteristic signals for the aromatic protons, as well as signals for the NH2 and OH groups. rsc.org

Table 1: Selected ¹H NMR Spectral Data for α-Naphtholphthalein and its Derivatives

| Compound | Solvent | Key Proton Signals (δ ppm) and Observations | Reference |

| α-Naphtholphthalein | Methanol-d4 | δ 6.7 (2H, disappears upon fluorination) | nih.gov |

| Mono-fluoronaphthophthalein (MFNP) | Methanol-d4 | Signal at δ 6.7 loses half its intensity | nih.gov |

| Di-fluoronaphthophthalein (DFNP) | Methanol-d4 | Signal at δ 6.7 completely disappears | nih.gov |

| 2-Monofluoronaphthofluorescein | Methanol-d4 | 6.39 (d, J = 11.0 Hz, 1H); 6.70 (d, J = 8.8 Hz, 1H); 7.17 (d, J = 2.2 Hz, 1H); 7.22 (d, J = 7.4 Hz, 1H); 7.32 (d, J = 2.3 Hz, 1H); 7.34 (dd, J = 9.3, 2.6 Hz ,1H); 7.39 (d, J = 8.8 Hz, 1H); 7.42 (dd, J = 8.9, 2.3 Hz, 1H); 7.77 (m, 2H); 8.11 (d, J = 7.4 Hz, 1H); 8.65 (d, J = 9.2 Hz, 1H); 8.70 (d, 9.0 Hz, 1H) | nih.gov |

| 4-Monofluoronaphthofluorescein | Methanol-d4 | 6.71 (d, J = 8.8 Hz, 1H); 6.83 (d, J = 8.9 Hz, 1H); 7.16 (d, J = 2.2 Hz, 1H); 7.21 (m,lH); 7.34 (dd, J = 9.0, 2.3 Hz); 7.40 (d, 8.8 Hz, 1H); 7.46 (dd, JHH = JHF =8.8 Hz, 1H); 7.66 (d, J = 9.0 Hz, 1H); 7.76 (m, 2H); 8.11 (m, 1H); 8.47 (d, J = 9.4 Hz, 1H); 8.65 (d, J 7= 9.1 Hz, 1H) | nih.gov |

| NPDM (hydrazone derivative) | DMSO-d6 | 7.41 (t, 4H, NH2, J = 8 Hz ), 7.50 (t, 2H, Phen-H, J = 8 Hz ), 7.73 (t, 2H, Phen-H, J = 8 Hz ), 7.82-7.89 (m, 4H, Phen-H), 7.98-8.12 (m, 4H, Phen-H), 8.36 (d, 2H, Phen-H, J = 8 Hz), 8.57(s, 2H, NCH), 12.25(s, 2H, OH) | rsc.org |

This table is not exhaustive and presents selected data for illustrative purposes.

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated derivatives of α-naphtholphthalein. rsc.orgrsc.org The introduction of fluorine atoms into the α-naphtholphthalein molecule leads to distinct signals in the ¹⁹F NMR spectrum, confirming the success of fluorination and providing insights into the position of the fluorine atoms. nih.gov

For instance, in the case of mono- and di-fluorinated derivatives of α-naphtholphthalein, the ¹⁹F NMR spectra exhibit broad signals, which is attributed to the steric hindrance within the molecule. nih.gov In a study of fluorinated naphthofluoresceins, the position of fluorination was determined using ¹H and ¹⁹F NMR spectra. nih.gov For 2-monofluoronaphthofluorescein, the ¹⁹F NMR spectrum in deuterated methanol (B129727) showed a doublet at δ -130.14 ppm with a coupling constant (JHF) of 10.6 Hz, which collapsed to a singlet upon ¹H decoupling. nih.gov Similarly, 4-monofluoronaphthofluorescein exhibited a doublet at δ -151.98 ppm with a JHF of 8.3 Hz. nih.gov

Table 2: Selected ¹⁹F NMR Spectral Data for Fluorinated α-Naphtholphthalein Derivatives

| Compound | Solvent | ¹⁹F Chemical Shift (δ ppm) and Coupling Constants (Hz) | Reference |

| 2-Monofluoronaphthofluorescein | Methanol-d4 | -130.14 (d, JHF = 10.6 Hz) | nih.gov |

| 4-Monofluoronaphthofluorescein | Methanol-d4 | -151.98 (d, JHF = 8.3 Hz) | nih.gov |

| Fluorinated Naphthofluorescein Derivative 1 | Methanol-d4 | -129.77 (d, J = 10.8 Hz) | nih.gov |

| Fluorinated Naphthofluorescein Derivative 2 | Methanol-d4 | -151.92 (d, J = 7.9 Hz) | nih.gov |

This table presents selected data and is not comprehensive.

The ¹³C NMR spectrum of α-naphtholphthalein provides a detailed map of its carbon framework. smolecule.com For a hydrazone derivative of α-naphtholphthalein, designated as PM, the ¹³C NMR spectrum in DMSO-d6 revealed a series of signals corresponding to the various carbon atoms in the molecule, including those in the aromatic rings and the central phthalide core. rsc.org The chemical shifts ranged from approximately 97 to 164 ppm, confirming the complex structure of the derivative. rsc.org

Table 3: ¹³C NMR Spectral Data for a Hydrazone Derivative of α-Naphtholphthalein (PM)

| Solvent | Chemical Shifts (δ ppm) | Reference |

| DMSO-d6 | 163.65, 153.05, 152.60, 150.83, 148.70, 148.62, 135.71, 134.26, 131.93, 128.90, 127.90, 127.42, 123.79, 123.12, 121.05, 113.97, 111.13, 110.43, 108.26, 104.21, 97.47, 43.51, 12.22 | rsc.org |

¹⁹F NMR for Fluorinated Derivatives

Mass Spectrometry for Molecular Confirmation.smolecule.comrsc.orgchemrxiv.org

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of α-naphtholphthalein and its derivatives. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are crucial for verifying the chemical formula. rsc.orgchemrxiv.org

In a study involving the direct fluorination of α-naphtholphthalein, mass spectrometry was used to identify the parent compound and its fluorinated products. nih.gov The mass-to-charge ratios (m/z) were determined in both negative and positive modes. For the parent α-naphtholphthalein, the m/z value was 417.110 in negative mode and 419.128 in positive mode. nih.gov The mono- and di-fluorinated derivatives showed corresponding increases in their m/z values, confirming the successive incorporation of one and two fluorine atoms. nih.gov

For a hydrazone derivative of α-naphtholphthalein, HRMS analysis yielded a calculated m/z of 654.17640 for C38H22N8O4, with a found value of 654.17774, further validating its structure. rsc.org

Table 4: Mass Spectrometry Data for α-Naphtholphthalein and its Derivatives

| Compound | Ionization Mode | m/z (amu) | Reference |

| α-Naphtholphthalein | Negative | 417.110 | nih.gov |

| α-Naphtholphthalein | Positive | 419.128 | nih.gov |

| Mono-fluoronaphthophthalein | Negative | 435.100 | nih.gov |

| Mono-fluoronaphthophthalein | Positive | 437.119 | nih.gov |

| Di-fluoronaphthophthalein | Negative | 453.090 | nih.gov |

| Di-fluoronaphthophthalein | Positive | 455.110 | nih.gov |

| 2-Monofluoronaphthofluorescein | Positive | 451.096 | nih.gov |

| 4-Monofluoronaphthofluorescein | Positive | 451.096 | nih.gov |

| NPDM (hydrazone derivative) | MALDI-TOF | 654.17774 (found), 654.17640 (calcd.) | rsc.org |

| NPDM-Al³⁺ complex | HRMS | 749.08154 | chemrxiv.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes.rsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of α-naphtholphthalein and its derivatives, providing information about the functional groups present in the molecule. rsc.org

In a study of α-naphtholphthalein immobilized in a sol-gel matrix, FTIR spectroscopy was used to examine the structure and composition of the dye. researchgate.net Raman spectroscopy, often used in conjunction with IR, can provide additional information about the molecular vibrations, particularly for non-polar bonds and symmetric vibrations. For instance, in the study of a related compound, naphthazarin, Fourier Transform Raman spectroscopy was instrumental in distinguishing between its polymorphs and assigning various vibrational modes. capes.gov.br

Investigation of Spectroscopic Transitions and pH-Dependent Behavior

The functionality of this compound as a pH indicator is rooted in its distinct spectroscopic properties, which are highly sensitive to changes in pH. These changes are a direct result of alterations in the molecule's electronic structure as it undergoes acid-base equilibria.

The acid-base behavior of this compound is most readily observed through UV-Visible spectrophotometry. The compound exhibits dramatic color changes, corresponding to significant shifts in its absorption spectrum, as it transitions between its protonated and deprotonated forms. In its acidic, non-ionized lactone form, the molecule is typically colorless or has a reddish-yellow hue. smolecule.com Upon transitioning to a basic environment (typically pH 7.3–8.7), it undergoes deprotonation and structural rearrangement to a quinonoid form, resulting in a characteristic greenish-blue color. smolecule.com

The absorption maximum (λmax) of the indicator is a key parameter that defines its color. Under acidic conditions (around pH 7.1), the protonated form displays an absorption maximum in the range of 470-485 nm. smolecule.com In its basic, deprotonated state, the absorption maximum experiences a significant bathochromic (red) shift. The λmax for the basic form is observed between 648 nm and 654 nm in 0.1N Sodium Hydroxide (B78521) solution. thermofisher.comresearchgate.net This large shift in the visible region is responsible for the clear visual transition that makes it a useful indicator.

Table 1: UV-Visible Absorption Maxima of α-Naphtholphthalein

| Condition | pH Range | Form | λmax (nm) | Observed Color |

|---|---|---|---|---|

| Acidic | < 7.3 | Lactone | 470 - 485 smolecule.com | Colorless / Reddish smolecule.com |

While primarily known as a colorimetric indicator, this compound and its derivatives also exhibit fluorescence properties that are modulated by their environment. The parent molecule's fluorescence is often utilized in the development of optical sensors. fishersci.ca For instance, its absorption spectrum overlaps with the emission spectrum of certain quantum dots, allowing for the creation of ratiometric sensors for analytes like carbon dioxide. optica.orgspiedigitallibrary.org In these systems, the pH-dependent absorption of this compound quenches the fluorescence of a reference dye in a predictable manner. optica.orgspiedigitallibrary.org

Derivatives of this compound have been specifically designed to act as "turn-on" fluorescent probes. For example, a derivative incorporating diaminomaleonitrile (B72808) (a fluorogenic rotor) was developed as a selective sensor for Aluminum ions (Al³⁺). chemrxiv.orgresearchgate.net This probe, NPDM, exhibits dual emission peaks, a large Stokes shift, and a significant enhancement of fluorescence in the presence of Al³⁺. chemrxiv.orgresearchgate.net The mechanism for this enhancement involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation, leading to increased fluorescence quantum yield. researchgate.net In one such derivative, the quantum yield (Φ) increased approximately 37-fold upon complexation with Al³⁺. chemrxiv.org The emission spectra of these derivatives can show distinct peaks; the NPDM-Al³⁺ complex, for example, has dual emission bands at 520 nm and 556 nm. chemrxiv.org

Exciton-Coupled Circular Dichroism (ECCD) is a powerful spectroscopic technique used to determine the absolute stereochemistry of chiral molecules. It arises from through-space interactions between the transition dipole moments of two or more chromophores within a molecule. nih.govresearchgate.net The resulting CD spectrum shows a characteristic positive and negative couplet, the sign of which is related to the spatial orientation of the chromophores. researchgate.net

While ECCD is a valuable tool for structural elucidation, direct ECCD studies specifically on the parent this compound molecule are not extensively reported in the surveyed literature. However, the principles of ECCD are highly relevant to the broader class of phthalein dyes and their derivatives. The two naphthyl groups in this compound are distinct chromophores. If the molecule were to adopt a stable, chiral conformation, exciton (B1674681) coupling between the π-π* transitions of these naphthyl rings could, in principle, generate a CD couplet. nih.gov The application of ECCD has been demonstrated in determining the absolute configuration of chiral amines by derivatizing them with chromophores that can produce an exciton-coupled signal. science.gov This highlights the potential for using ECCD to study chiral derivatives of this compound or its interaction with chiral environments.

Fluorescence Spectroscopy and Emission Properties

Mechanistic Insights into Indicator Functionality

The function of this compound as a pH indicator is governed by precise chemical mechanisms, including proton dissociation and subsequent intramolecular electronic processes that give rise to its characteristic color change.

The primary mechanism of this compound's indicator action is a pH-dependent equilibrium between a colorless lactone form and a colored, open quinonoid form. cdnsciencepub.com In acidic or neutral solution, the molecule exists predominantly as the closed-ring lactone. As the pH increases, the two hydroxyl groups on the naphthyl rings become susceptible to deprotonation. jst.go.jp The loss of a proton initiates a structural rearrangement: the central five-membered lactone ring opens to form a delocalized quinonoid structure, which is responsible for the intense greenish-blue color. smolecule.comcdnsciencepub.com

The pKa is the pH value at which the concentrations of the acidic (lactone) and basic (quinonoid) forms are equal. For this compound, the pKa is typically reported in the range of 7.3 to 8.7, which defines its useful range as a pH indicator. smolecule.com More specific measurements have placed the pKa at approximately 7.83. nih.gov The introduction of electron-withdrawing substituents, such as fluorine atoms, can lower the pKa value. For example, mono- and di-fluorinated derivatives of this compound have pKa values of 7.66 and 7.24, respectively. nih.gov

Table 2: pKa Values of α-Naphtholphthalein and its Derivatives

| Compound | pKa Value |

|---|---|

| α-Naphtholphthalein | ~7.83 nih.gov |

| Monofluoro-α-Naphtholphthalein | 7.66 nih.gov |

The spectroscopic properties of this compound and its derivatives are governed by complex intramolecular processes, including Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT). chemrxiv.orgresearchgate.net In the deprotonated, quinonoid form, the molecule possesses an extended π-conjugated system with electron-donating (phenolic oxygen) and electron-accepting moieties, facilitating ICT upon photoexcitation. This charge transfer is fundamental to the origin of the strong absorption band in the visible region.

In specially designed derivatives, these processes can be harnessed for sensing applications. An ESIPT-active derivative of this compound was shown to undergo proton transfer from a hydroxyl group to a nearby nitrogen atom in the excited state, leading to the creation of a keto tautomer with different emission properties. chemrxiv.org The binding of a metal ion like Al³⁺ can significantly modulate this ESIPT process, leading to a "turn-on" fluorescence response. chemrxiv.orgresearchgate.net Theoretical calculations, such as (TD)DFT, have been used to elucidate these mechanisms, confirming that metal ion coordination can enhance ICT and switch on the ESIPT process, which accounts for the observed dual fluorescence emissions in certain derivatives. chemrxiv.org These studies provide a detailed picture of the electron dynamics that underpin the indicator and sensing functions of the this compound scaffold.

Solvatochromism and Environmental Effects on Spectroscopic Response

The spectroscopic characteristics of this compound are highly sensitive to its immediate chemical environment. This sensitivity, particularly the phenomenon of solvatochromism—the change in the position of its absorption bands in response to solvent polarity—and other environmental factors, is crucial for its application as a pH indicator and in sensing technologies. Phthalein dyes, as a class, are known to exhibit significant color changes in response to variations in both pH and solvent polarity. sprinpub.comresearchgate.net This behavior is a direct consequence of how the solvent interacts with the different electronic states of the dye molecule.

The interaction between a solute, like this compound, and the surrounding solvent molecules can be nonspecific (e.g., dipole-dipole interactions) or specific (e.g., hydrogen bonding). rsustnjogat.org These interactions can differentially stabilize the ground state and the excited state of the dye, leading to a shift in the energy of electronic transitions. An increase in solvent polarity generally stabilizes the excited state more than the ground state, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength. rsustnjogat.orgkoreascience.kr

Influence of pH and Solvent Mixtures

The most dramatic environmental effect on the spectrum of this compound is the change in pH. In its acidic, lactone form (below pH 7.3), the molecule has a less conjugated π-electron system and appears colorless or has a faint pinkish-yellow hue. smolecule.com Under these conditions, it displays an absorption maximum in the range of 470-485 nm. smolecule.com

Upon deprotonation in a basic medium (above pH 8.7), the molecule undergoes a structural transformation into its quinone form. This form possesses a highly delocalized π-electron system, which significantly lowers the energy required for electronic transitions. Consequently, the absorption maximum shifts dramatically to longer wavelengths, typically between 648 nm and 654 nm, resulting in a distinct greenish-blue color. smolecule.comthermofisher.comavantorsciences.com This profound spectral shift depending on the protonation state is the basis of its function as a pH indicator. smolecule.com An electronic spectrum of this compound in a water/methanol solvent solution has been documented, illustrating its characteristic absorption. researchgate.net

Effects of Immobilization and Solid Matrices

The spectroscopic response of this compound is also influenced by its physical state, particularly when it is entrapped within a solid matrix. This is a critical consideration for the development of solid-state sensors.

Research has shown that when this compound is physically entrapped in a sol-gel derived inorganic matrix, it retains its fundamental pH-indicating properties. researchgate.net UV-Vis spectra confirm that the dye's structure and its response to pH changes remain intact, and it can be uniformly distributed within the silica (B1680970) matrix. researchgate.net This stability makes it suitable for various analytical applications where a solid-state indicator is necessary. smolecule.com

Similarly, its incorporation into polymer films is utilized for creating optical sensors. For instance, in the development of carbon dioxide sensors, this compound is embedded in materials like ethyl cellulose (B213188). ijcce.ac.ir The presence of CO2 generates carbonic acid, altering the micro-environmental pH within the film and causing a predictable change in the dye's absorption spectrum. In one such sensor membrane, exposure to CO2 resulted in an absorption peak at 420 nm that increased with CO2 concentration, while a peak at 595 nm decreased. mdpi.com The presence of an isosbestic point at 495 nm in these measurements indicates a clear equilibrium between the two forms of the dye within the matrix. mdpi.com

Another environmental modification involves the use of surfactants. To create a wearable halochromic (pH-sensitive) sensor, this compound was dissolved in micelle form using the surfactant cetyltrimethylammonium bromide in water, allowing it to be coated onto a textile without organic solvents. researchgate.net

The following table summarizes the observed spectroscopic data for this compound under various environmental conditions based on detailed research findings.

Table 1: Spectroscopic Response of this compound in Various Environments

| Condition / Environment | Form | Absorption Maximum (λmax) | Observed Color | Reference(s) |

|---|---|---|---|---|

| Acidic Solution (pH < 7.3) | Lactone | 470 - 485 nm | Colorless to Pinkish-Yellow | smolecule.com |

| Basic Solution (pH > 8.7) | Quinoid | 648 - 654 nm | Greenish-Blue | smolecule.comthermofisher.comavantorsciences.com |

| 0.1N Sodium Hydroxide Solution | Quinoid | 648 - 654 nm | Greenish-Blue | thermofisher.comavantorsciences.com |

| Embedded in CO2 Sensor Film (High CO2) | Lactone (Acidic) | 420 nm | Yellow | mdpi.com |

| Embedded in CO2 Sensor Film (Low CO2) | Quinoid (Basic) | 595 nm | Blue | mdpi.com |

Advanced Sensing Applications and Material Integration

Development of Optical Chemical Sensors

Optical sensors offer significant advantages, including electrical isolation, immunity to noise interference, and the potential for remote sensing. optica.org Alpha-naphtholphthalein is a key pH-sensitive dye used in optical sensors that detect carbon dioxide through colorimetric or fluorometric changes. optica.orgresearchgate.net

Optical CO₂ sensors are frequently based on the CO₂-induced changes in a pH-sensitive dye. optica.org this compound is a prominent indicator dye used in this context, often in combination with a fluorescent reference material. researchgate.netnih.govmdpi.com The fundamental mechanism involves the reaction of CO₂ with water to form carbonic acid, which alters the pH of a sensor matrix, thereby causing a change in the absorption spectrum of the this compound. acs.orgnih.gov

The detection of carbon dioxide using this compound relies on its colorimetric properties. spiedigitallibrary.org The dye's absorption intensity, particularly around 600 nm, decreases as the CO₂ concentration increases. optica.org This change in absorption can be measured directly for colorimetric sensing.

More advanced fluorometric sensing schemes pair this compound with a fluorescent compound, such as a porphyrin or quantum dots. optica.orgnih.gov In these systems, the absorption spectrum of the deprotonated (basic) form of this compound overlaps with the emission spectrum of the fluorescent partner. optica.org When CO₂ is introduced, it protonates the dye, reducing its absorption in the overlap region. This reduction in absorption leads to a decrease in the quenching of the fluorophore's emission, resulting in an increase in the observed fluorescence intensity. researchgate.netnih.gov This relationship allows for the quantification of CO₂ concentration by measuring the fluorescence output. nih.gov For instance, a sensor using tetraphenylporphyrin (B126558) (TPP) as the fluorophore showed that the luminescence intensity at 655 nm increased with rising CO₂ levels. nih.gov

To improve sensor performance, this compound has been integrated with semiconductor nanocrystals known as quantum dots (QDs). spiedigitallibrary.org QDs offer advantages like high photostability, tunable emission wavelengths, and broad excitation bands. spiedigitallibrary.org In one configuration, CuInS₂/ZnS (CIS/ZnS) QDs were used as an internal reference fluorophore alongside this compound. optica.orgspiedigitallibrary.org

The sensing principle is based on the overlap between the red emission of the CIS/ZnS QDs and the absorption spectrum of the basic form of this compound. optica.org As CO₂ concentration increases, the absorption of the dye decreases, leading to a corresponding increase in the fluorescence intensity from the QDs. optica.orgspiedigitallibrary.org This approach has been shown to enable the detection of CO₂ across a wide range (0-100%). optica.org Furthermore, a sensor utilizing this combination demonstrated a significant wavelength shift of 630 pm per %CO₂, providing another parameter for CO₂ measurement. optica.org The sensitivity of such sensors, often expressed as the ratio of fluorescence intensity in pure CO₂ (I₁₀₀) to that in a pure nitrogen environment (I₀), has been reported to be as high as 100. optica.org

| Fluorophore/Partner | Polymer Matrix | Detection Principle | Sensitivity (I₁₀₀/I₀) | Response Time | Reference |

|---|---|---|---|---|---|

| CIS/ZnS QDs | Poly(isobutyl methacrylate) (polyIBM) | Fluorescence Intensity & Wavelength Shift | ~100 | Not Specified | optica.org |

| CIS/ZnS QDs | PolyIBM / Polystyrene | Fluorescence Intensity | 13.4 | Not Specified | spiedigitallibrary.orgspiedigitallibrary.org |

| Tetraphenylporphyrin (TPP) | PolyIBM / Polystyrene | Fluorescence Intensity | 192 | < 6.0 s | nih.gov |

| Tetraphenylporphyrin (TPP) | Ethyl Cellulose (B213188) / Polystyrene | Fluorescence Intensity | > 53.9 | < 5.0 s | researchgate.net |

| Platinum Octaethylporphyrin (PtOEP) | Poly(vinylidene chloride-co-vinyl chloride) | Phosphorescence Intensity | Not Specified (LOD 0.02%) | 9 s | nih.gov |

The choice of polymer matrix is crucial for the performance of optical sensors, as it provides the microenvironment for the sensing chemistry. mdpi.com Various polymers have been utilized to encapsulate this compound and its fluorescent partners. Poly(isobutyl methacrylate) (polyIBM) is a commonly used matrix that can be combined with plasticizers like tributyl phosphate (B84403) to optimize the sensing film. optica.orgnih.gov Other polymers used include polystyrene and ethyl cellulose. researchgate.netspiedigitallibrary.org

In some designs, a layered approach is taken where this compound is embedded in one polymer layer (e.g., polyIBM or ethyl cellulose) and the fluorescent reference dye is in a separate polystyrene layer. researchgate.netnih.govspiedigitallibrary.org This can prevent potential degradation of the luminophore that might occur from direct contact with other components of the sensing chemistry, such as the phase transfer agent tetraoctylammonium hydroxide (B78521) (TOAOH). nih.gov The polymer matrix not only stabilizes the dye but also influences gas diffusivity and interaction with the target analyte. mdpi.com

Beyond gas sensing, the inherent pH sensitivity of this compound makes it a valuable tool for direct pH measurement in biomedical and environmental contexts. fishersci.cadntb.gov.ua Its distinct color change provides a clear visual indication of pH levels within its transition range. nih.govmedchemexpress.com

A significant application of this compound is in the development of wearable halochromic (color-changing with pH) sensors for monitoring wound health. nih.govdntb.gov.ua Healthy skin typically has a pH between 4 and 6, while the pH of a wound environment is known to be approximately 7.4, and can increase with infection. nih.govdntb.gov.uaresearchgate.net Therefore, monitoring the pH of a wound provides critical information about its healing status. nih.gov

Researchers have fabricated wearable sensors by immersing this compound into cotton-blended textiles. nih.govdntb.gov.uaresearchgate.net These sensors exhibit a clear, visually distinguishable color change across the critical wound pH range. nih.gov At a healthy skin pH of 6, the sensor is light yellow, transitioning to light green, green, and then blue as the pH increases towards 9. nih.govdntb.gov.ua This allows for real-time, non-invasive monitoring of a wound's condition. nih.govresearchgate.net

To create these sensors in an environmentally friendly manner, a method was developed to dissolve the dye in water using a surfactant, cetyltrimethylammonium bromide (CTAB), to form micelles, thus avoiding organic solvents. nih.govdntb.gov.ua The resulting sensors have demonstrated robustness, maintaining their color-changing ability even after being washed more than 10 times. nih.govdntb.gov.ua These flexible sensors can be easily integrated into medical supplies like gauze, compression bandages, or even clothing, offering a cost-effective and practical solution for monitoring chronic wounds. nih.govdntb.gov.uaresearchgate.net

| pH Level | Observed Color | Wound Condition Indication | Reference |

|---|---|---|---|

| 6.0 | Light Yellow | Healthy Skin | nih.govdntb.gov.ua |

| 7.4 | Light Green / Green | Wound Environment / Potential Infection | nih.govdntb.gov.uaresearchgate.net |

| > 7.4 - 9.0 | Green to Blue | Elevated pH / Infection | nih.govdntb.gov.ua |

pH Sensing Technologies for Biomedical and Environmental Monitoring

Textile-Integrated pH Sensing Materials

The integration of this compound into textiles has led to the creation of wearable, halochromic (color-changing) sensors for real-time pH monitoring. dntb.gov.uanih.govresearchgate.net These materials are particularly relevant for medical applications, such as monitoring the pH of wounds to assess the healing process. dntb.gov.uanih.govresearchgate.net Healthy skin typically has a pH between 4 and 6, while a wound can have a pH of approximately 7.4. dntb.gov.uanih.govresearchgate.net

A notable application involves immersing a cotton-blended textile in a solution of this compound to create a wearable sensor that exhibits a distinct color change in the pH range of 6 to 9. dntb.gov.uanih.govresearchgate.net At a pH of 6, which is indicative of healthy skin, the sensor appears light yellow. dntb.gov.uanih.gov As the pH increases, the color transitions to light green, then green, and finally blue. dntb.gov.uanih.govmedchemexpress.com This clear visual indication allows for the continuous monitoring of wound condition. dntb.gov.uanih.govresearchgate.net

To facilitate an environmentally friendly fabrication process, this compound can be dissolved in water in a micelle form using the surfactant cetyltrimethylammonium bromide, avoiding the need for organic solvents. dntb.gov.uanih.gov Sensors created with this method have demonstrated reusability, maintaining their color-changing properties even after being washed and dried multiple times. dntb.gov.uanih.govresearchgate.net These textile-based sensors can be easily incorporated into medical supplies like gauze, patient clothing, and compression bandages. dntb.gov.uanih.govresearchgate.netmedchemexpress.com

Fiber Optic pH Sensors

This compound has been successfully utilized as a pH-sensitive dye in the fabrication of fiber optic sensors. researchgate.net These sensors often employ the sol-gel technique to immobilize the dye onto the core of an optical fiber. researchgate.netresearchgate.net One design features an absorption-based device that shows a significant change in its dynamic range between pH 4 and 11 when pumped with a red He-Ne laser. researchgate.net

In some configurations, this compound is used in conjunction with other components to create sensors for analytes other than pH. For instance, it has been incorporated into optical sensors for carbon dioxide (CO2). optica.orgspiedigitallibrary.org In these sensors, the absorption wavelength of this compound changes in response to CO2 concentration. optica.org It can be paired with a reference dye, such as CIS/ZnS quantum dots, whose emission is not affected by CO2, allowing for ratiometric measurements. optica.orgspiedigitallibrary.org The luminescence intensity of the quantum dots increases with higher CO2 concentrations due to changes in the absorption of the this compound. optica.orgspiedigitallibrary.org

Another approach involves a secondary inner-filter effect where the phosphorescence emitted from a CO2-insensitive luminophore, like platinum octaethylporphyrin, is absorbed by the basic form of this compound. dcu.ie As CO2 concentration increases, the equilibrium shifts to the acidic form of the indicator, leading to an increase in the light that reaches the detector. dcu.ie

Metal Ion Detection and Molecular Recognition

Beyond pH sensing, derivatives of this compound have been engineered for the selective detection of metal ions. chemimpex.com These chemosensors leverage the formation of stable complexes with metal ions to produce a detectable signal. chemimpex.com

A significant advancement in this area is the development of a "turn-on" fluorogenic tweezer, derived from this compound, for the selective detection of aluminum ions (Al³⁺). researchgate.netresearchgate.netnih.govchemrxiv.orgresearcher.life This molecular tweezer, referred to as NPDM, was specifically designed to interact with Al³⁺, resulting in dual emissions, high sensitivity, and a low detection limit of 16.3 nM. researchgate.netresearchgate.netnih.govchemrxiv.orgresearcher.life The response time of this sensor is rapid, at around 50 seconds. researchgate.netresearchgate.netnih.govchemrxiv.org

The detection mechanism of the NPDM tweezer for Al³⁺ is multifaceted, involving several photophysical processes. researchgate.netresearchgate.netchemrxiv.orgresearcher.life These include:

Metal Ion-Coordination-Induced Fluorescence Enhancement (CHEF): The binding of Al³⁺ to the tweezer enhances its fluorescence. researchgate.netresearchgate.netchemrxiv.orgresearcher.life

Excited-State Intramolecular Proton Transfer (ESIPT) "Turn-On" Effect: The interaction with Al³⁺ activates the ESIPT process, leading to a "turn-on" fluorescence response. researchgate.netresearchgate.netchemrxiv.orgresearcher.life

Restricted Intramolecular Rotation (RIR): The coordination with the metal ion restricts the rotation within the molecule, contributing to the enhanced fluorescence. researchgate.netresearchgate.netchemrxiv.orgresearcher.life

These mechanisms have been supported by various analytical techniques, including Job's plot, high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (¹H NMR) titrations, and density functional theory (DFT) calculations. researchgate.netresearchgate.netchemrxiv.org

The utility of this compound-based sensors can be extended to detect multiple analytes. The NPDM-Al³⁺ complex, formed after the detection of aluminum, can itself function as a secondary chromo-fluorogenic tweezer for the detection of fluoride (B91410) ions (F⁻). researchgate.netresearchgate.netnih.govchemrxiv.orgresearcher.life This sequential detection capability allows for the development of advanced molecular memory devices based on a fluorescence "off-on-off" strategy. researchgate.netresearchgate.netnih.govchemrxiv.org Furthermore, a portable, smartphone-assisted platform has been developed for the in-field, cost-effective, and accurate detection of Al³⁺ in environmental water samples. researchgate.netnih.govchemrxiv.org

Derivatives of this compound have also been designed to detect other metal ions, such as mercury (Hg²⁺) and cobalt (Co²⁺). rsc.orgpeeref.com For instance, a colorimetric fluorescent chemoprobe has been synthesized for the detection of Hg²⁺ with a detection limit of 20 nM. rsc.org Another ligand, 1-naphtholphthalein linked 1,2,3-triazole (1-NPT), has shown selectivity towards Co²⁺ ions with a detection limit of 1.87 µM. peeref.com

Sensing Mechanisms via Metal-Ion Coordination and ESIPT Effects

Immobilization Techniques for Sensor Fabrication

The effective fabrication of sensors based on this compound relies on robust immobilization techniques that entrap the indicator dye within a stable matrix while maintaining its sensing capabilities. acs.org

The sol-gel process is a widely used method for entrapping this compound for pH sensing applications. researchgate.netresearchgate.net This technique involves the creation of a porous silica (B1680970) matrix around the dye molecules. The resulting material can be coated onto various substrates, such as the core of an optical fiber, to create a durable and effective sensing layer. researchgate.netresearchgate.net

For textile-based sensors, a common technique is the immersion of the fabric into a solution containing this compound. dntb.gov.uanih.gov To enhance the process and avoid organic solvents, the dye can be dissolved in a micellar solution using a surfactant like cetyltrimethylammonium bromide. dntb.gov.uanih.gov

Other physical entrapment strategies rely on incorporating the indicator into a highly cross-linked polymer matrix. acs.org The key is to ensure the pore size of the matrix is smaller than the indicator molecule to prevent leaching. acs.org

In the context of optical CO2 sensors, this compound has been embedded in a poly(isobutylene-co-maleic anhydride) (polyIBM) polymer matrix . optica.org This film is then paired with a layer of CIS/ZnS quantum dots in a polystyrene matrix to create the final sensing device. optica.org

For multi-analyte platforms, sensing films for different analytes, including those using this compound for CO2 detection, can be developed by entrapping the fluorescent indicator dye in a porous immobilization matrix. researchgate.net The analyte diffuses through this matrix and interacts with the dye, causing a detectable change in fluorescence. researchgate.net

Sol-Gel Entrapment of this compound

The sol-gel process offers a versatile method for creating porous glass-like matrices at room temperature, making it ideal for physically entrapping sensitive organic molecules like this compound. researchgate.netresearchgate.net This technique involves the hydrolysis and polycondensation of metal alkoxide precursors, such as tetramethylorthosilicate (TMOS), to form a rigid, transparent, and chemically inert silica network around the indicator molecules. researchgate.net

Studies have demonstrated that this compound, when immobilized within a sol-gel matrix, retains its fundamental pH-responsive structure and behaves similarly to its solution counterpart. researchgate.netste-mart.com The resulting solid-state sensor can be fabricated into various forms, including monolithic discs and thin films. researchgate.net Polarized microscopy has confirmed that the indicator molecules can be uniformly distributed throughout the matrix. researchgate.net The primary detection principle for these sensors is absorbance, with measurements typically taken around 633 nm. semanticscholar.org While effective, some sol-gel-based sensors have exhibited relatively long response times, in the range of several minutes.

Polymer Film Incorporation and Coating Methods

Incorporating this compound into polymer films is a common strategy for fabricating flexible and efficient optical sensors. Various polymers have been utilized as the support matrix, chosen for their gas permeability and compatibility with the dye and other sensing components.

Commonly used polymers include:

Poly(isobutyl methacrylate) (polyIBM): Used in optical CO2 sensors where the dye is part of a sensing layer that overlays a fluorescent reference dye. optica.orgnih.gov

Ethyl cellulose: Employed in dual-layer sensor designs for CO2 detection. researchgate.net

Polystyrene: Often used as the matrix for a reference dye, such as tetraphenylporphyrin (TPP), in conjunction with an this compound layer. nih.govresearchgate.net

Coating methods are critical for depositing the sensor chemistry onto a substrate. Dip-coating is a prevalent technique where a substrate, such as an optical fiber, is withdrawn from a solution containing the polymer and dye at a controlled velocity to create a thin, uniform film. optica.org For instance, a CO2 sensing film with an average thickness of 285 nm has been successfully deposited on an optical fiber using this method. optica.org

A novel approach for wearable sensors involves dissolving this compound in a micelle form using a surfactant, such as cetyltrimethylammonium bromide (CTAB) , in water. nih.govresearchgate.net This solvent-free method allows for the immersion and coating of textiles, like cotton blends, to create halochromic (pH-sensitive) fabrics for applications such as monitoring wound pH. nih.govresearchgate.net

Surface Functionalization for Enhanced Adhesion and Stability

To improve the performance and durability of sensors, surface functionalization techniques are employed to enhance the adhesion and stability of the this compound-containing layer. One advanced method involves the use of molecular imprinting. A molecularly imprinted polymer (MIP) was prepared by using this compound as a template molecule on the surface of silica gel that had been pre-functionalized with vinyltrimethoxysilane. researchgate.net This process creates specific recognition sites for the this compound molecule, leading to stronger and more selective adsorption onto the polymer surface compared to a non-imprinted polymer (NIMP). researchgate.net

For textile-based sensors, the use of surfactants like cetyltrimethylammonium bromide (CTAB) not only aids in dissolving the dye in an aqueous solution but also enhances its adhesion to the fabric. researchgate.netdntb.gov.ua Sensors created with this method have demonstrated remarkable stability, maintaining their color-changing functionality even after being washed and dried more than ten times, which is crucial for reusable medical or wearable applications. nih.govresearchgate.net

Performance Metrics and Validation of Sensor Systems

The effectiveness of any sensor is determined by a set of key performance metrics. For systems incorporating this compound, these metrics quantify the sensor's accuracy, speed, and durability.

Sensitivity, Selectivity, and Detection Limits

Sensitivity in optical sensors is often reported as the ratio of luminescence intensity in the absence of the analyte (I₀) to the intensity in the presence of the analyte at a specific concentration (e.g., I₁₀₀ for 100% CO2). Research has shown a wide range of sensitivities for this compound-based CO2 sensors, which are highly dependent on the specific formulation of the polymer matrix and the reference dye used. mdpi.com For example, a sensor combining the dye with CIS/ZnS quantum dots in a polyIBM matrix reported a sensitivity (I₁₀₀/I₀) of approximately 100, while a dual-layer system with tetraphenylporphyrin (TPP) in polystyrene achieved a sensitivity of 192. optica.orgnih.govmdpi.com

Selectivity is the ability of a sensor to respond to a specific target analyte without interference from other substances. While many this compound sensors show robust responses to CO2, some exhibit cross-sensitivity. A sensor designed for food packaging was noted to have significant cross-sensitivity to oxygen. capes.gov.br Conversely, a specialized sensor developed for metal ion detection demonstrated eminent selectivity for Al³⁺ ions over other miscellaneous metal ions. chemrxiv.org The limit of detection (LOD) for a CO2 sensor based on a nanoscopic metal-oxide support was determined to be 0.57% in solution. researchgate.net

Table 1: Sensitivity of this compound Based CO₂ Sensors

| Sensor Composition | Analyte | Sensitivity (I₁₀₀/I₀) | Detection Range | Reference |

|---|---|---|---|---|

| α-Naphtholphthalein/CIS/ZnS QDs in polyIBM | CO₂ | ~100 | 0-100% | optica.org |

| α-Naphtholphthalein in Ethyl Cellulose / TPP in Polystyrene | CO₂ | >53.9 | 0-100% | researchgate.net |

| α-Naphtholphthalein/TPP in polyIBM/Polystyrene | CO₂ | 192 | 0-100% | nih.gov |

Response and Recovery Times

Response and recovery times are critical for applications requiring real-time monitoring. These metrics are heavily influenced by the sensor's material composition and physical structure, such as film thickness. This compound sensors have demonstrated a broad spectrum of response speeds.

Sensors utilizing polymer matrices like ethyl cellulose or poly(isobutyl methacrylate) have achieved very rapid response and recovery times of less than 5 and 6 seconds, respectively, for switching between inert (nitrogen or argon) and 100% CO2 environments. nih.govresearchgate.net In contrast, a sensor designed for food packaging applications reported a response time of 1 minute and a longer recovery time of 4 minutes. capes.gov.brugr.es Sol-gel based sensors have shown the slowest response, with one study noting a response time between 4 and 11 minutes.

Table 2: Response and Recovery Times of this compound Based Sensors

| Sensor Composition | Analyte | Response Time | Recovery Time | Reference |

|---|---|---|---|---|

| α-Naphtholphthalein in Ethyl Cellulose | CO₂ | < 5 s | < 5 s | researchgate.net |

| α-Naphtholphthalein in plastic matrix | CO₂ | 1 min (99.9%) | 4 min (99.9%) | capes.gov.brugr.es |

| α-Naphtholphthalein in polyIBM | CO₂ | < 6 s | < 6 s | nih.gov |

Photostability and Long-Term Performance

The long-term stability and resistance to photodegradation (photostability) are essential for the practical utility and shelf-life of optical sensors. The stability of this compound sensors varies significantly with their composition and storage conditions.

An optical fiber CO2 sensor was shown to be stable under continuous illumination from an LED source for at least one hour. optica.org Another study found that sensor films were stable for at least 14 days when stored at 4°C and for 50 days at -20°C. capes.gov.br However, at room temperature, these same sensors deteriorated within 7 days. capes.gov.br When used in a real-world food packaging environment at 4°C, the sensor maintained its sensitivity to CO2 for 21 days. capes.gov.br

Many sensor designs are noted for their full reversibility with minimal to no hysteresis observed during measurement cycles. nih.govresearchgate.net The reusability of wearable sensors has also been demonstrated, with a textile-based pH sensor maintaining its function after more than 10 washing cycles, indicating excellent long-term performance for certain applications. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Naph |

| Tetramethylorthosilicate | TMOS |

| Cetyltrimethylammonium bromide | CTAB |

| Poly(isobutyl methacrylate) | polyIBM |

| Tetraphenylporphyrin | TPP |

| Vinyltrimethoxysilane | - |

| Carbon Dioxide | CO₂ |

| Oxygen | O₂ |

Reusability and Reproducibility of Sensor Platforms

The long-term performance of sensor platforms is critically dependent on their reusability and the reproducibility of their measurements over time. For sensors incorporating this compound, these characteristics are influenced by the method of dye immobilization, the composition of the matrix material, and the specific application for which the sensor is designed.

Research into this compound-based sensors has demonstrated promising results in terms of both reusability and reproducibility. Covalent immobilization of phthalein dyes, including this compound, has been shown to significantly enhance long-term stability and reproducibility when compared to sensors based on simple physical adsorption. acs.org This method helps to prevent the leaching of the dye from the sensor matrix, ensuring consistent performance over multiple uses. acs.org

In the context of wearable sensors for wound pH monitoring, a halochromic sensor was developed by immersing this compound into a cotton-blended textile. researchgate.netnih.gov This sensor demonstrated notable reusability, maintaining its colorimetric response to pH changes for more than 10 washing and drying cycles using regular tap water. researchgate.netnih.gov The reproducibility was also high, with insignificant variations in the total color difference observed across the washing cycles for pH values ranging from 6 to 9. researchgate.net

For gas sensing applications, such as the detection of carbon dioxide, optical sensors utilizing this compound have also shown excellent performance. One study on a CO2 sensor reported that the signal changes were completely reversible with no observed hysteresis during measurements. researchgate.net Another optical CO2 sensor demonstrated a consistent and reproducible response over four consecutive cycles of exposure to 100% CO2 and 100% N2 atmospheres. mdpi.com Furthermore, a sensor combining this compound with a phosphorescent porphyrin complex retained its sensitivity for at least 21 days when stored at 4 °C. acs.org

The stability of these sensors is a key factor in their reproducibility. For instance, an optical sensor for gaseous CO2, which utilized this compound, was reported to have a lifetime of at least 4 months when stored in a dark, high-humidity environment. researchgate.net The choice of polymer matrix and the use of phase transfer agents like tetramethylammonium (B1211777) hydroxide (TMAOH) have been shown to improve stability and sensitivity. researchgate.net

The following table summarizes the reusability and reproducibility data from various studies on this compound-based sensor platforms.

| Sensor Type | Analyte | Reusability/Stability | Response/Recovery Time | Reproducibility | Reference |

| Wearable Halochromic Sensor | pH | Maintained function for >10 washing cycles | Not Specified | Insignificant colorimetric changes over 10 cycles | researchgate.netnih.gov |

| Optical Sensor | CO2 | Fully reversible signal changes | Response: <5 s; Recovery: <5 s | No hysteresis observed | researchgate.net |

| Optical Sensor | CO2 | Consistent performance over 4 cycles | Response: 55 s; Recovery: 120 s | Consistent and reproducible response to varying CO2 concentrations | mdpi.com |

| Optical Sensor | Gaseous CO2 | Lifetime of at least 4 months | Response: 9 s; Recovery: 115 s | Not Specified | researchgate.net |

| Phosphorescence-based Sensor | CO2 | Retained sensitivity for 21 days at 4 °C | Not Specified | Not Specified | acs.org |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of phthalein dyes, including α-Naphtholphthalein and its derivatives.

DFT calculations have been instrumental in elucidating the sensing mechanisms of α-Naphtholphthalein-based chemosensors. For instance, in the design of fluorescent probes for metal ion detection, DFT has been used to understand the interaction between the dye and the metal ion. chemrxiv.orgresearchgate.net

Studies on α-Naphtholphthalein derivatives designed as "turn-on" fluorescent tweezers for Al³⁺ ions have utilized DFT calculations to confirm the binding mode. chemrxiv.org These calculations, often combined with experimental data from techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), have shown that the metal ion coordinates with specific atoms in the molecule, leading to a change in its photophysical properties. chemrxiv.orgresearchgate.net For example, the formation of a 1:1 metal-ligand complex is a common finding, which can be corroborated by Job's plot analysis and further explained by DFT. researchgate.netrsc.org The calculations can reveal that the metal ion preferentially coordinates with the electron-dense nitrogen atoms of appended moieties like 1,2,3-triazole rings. rsc.org This coordination can induce processes like Excited-State Intramolecular Proton Transfer (ESIPT), which significantly alters the fluorescence of the molecule. chemrxiv.org

The table below summarizes the findings from a DFT study on an α-Naphtholphthalein derivative (NPDM) for Al³⁺ sensing.

| Property | NPDM (Free Ligand) | NPDM-Al³⁺ Complex | Reference |

| Binding Stoichiometry | - | 1:1 (DFT), 1:2 (Job's Plot) | chemrxiv.org |

| Coordination Sites | - | Phenolic hydroxyl and imine nitrogen | chemrxiv.org |

| Key Process | ESIPT | Metal-ion coordination induced fluorescence enhancement | chemrxiv.org |

Table 1: DFT-Elucidated Properties of an α-Naphtholphthalein-based Al³⁺ Sensor.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of molecules. For α-Naphtholphthalein and its derivatives, TD-DFT calculations have been successfully used to simulate UV-Vis absorption spectra. chemrxiv.org These theoretical spectra can be compared with experimental data to validate the computational model and to understand the nature of electronic transitions, such as π → π* and intramolecular charge transfer (ICT) transitions. chemrxiv.org

In the context of developing optical sensors, for example for CO₂, DFT calculations have helped in understanding the colorimetric changes of α-Naphtholphthalein. ualberta.caresearchgate.net The calculations can predict how the absorption spectrum shifts upon interaction with an analyte, which is crucial for designing effective colorimetric sensors. ualberta.ca The accuracy of these predictions can depend on the choice of the functional and basis set, as well as the consideration of solvent effects. jst.go.jp For instance, studies on phenolphthalein (B1677637) and related indicators have shown that programs like ZINDO and MO-S MNDO can be acceptable for predicting spectra. jst.go.jp

| Computational Method | Predicted Feature | Application | Reference |

| TD-DFT | UV-Vis Absorption Bands | Understanding electronic transitions | chemrxiv.org |

| TD-DFT | Absorption Spectrum Shift | CO₂ sensing | ualberta.caresearchgate.net |

| ZINDO, MO-S MNDO | Absorption Wavelengths | General spectral prediction for phthaleins | jst.go.jp |

Table 2: DFT/TD-DFT in Predicting Spectroscopic Features of α-Naphtholphthalein and Related Dyes.

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that helps in understanding the charge distribution within a molecule and predicting its reactivity and intermolecular interactions. The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. chemrxiv.org

For α-Naphtholphthalein derivatives, MEP analysis has been used to understand hydrogen bonding interactions, which are crucial for processes like ESIPT. chemrxiv.org For example, in an α-Naphtholphthalein-diaminomaleonitrile hydrazone, the MEP map showed that the electrostatic potentials of the diaminomaleonitrile (B72808) moieties were smaller than those of the naphthol rings, indicating an accumulation of negative charge on the DAMN sites. chemrxiv.org The map also revealed the positive potential of the OH groups (H-bond donors) and the negative potential of the nitrogen atoms of the -C=N groups (H-bond acceptors), confirming the presence of intramolecular hydrogen bonds that facilitate the ESIPT process. chemrxiv.org

Prediction of Spectroscopic Features

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into the static properties of molecules, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior over time. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and fluctuations. nih.gov

For complex molecular systems like α-Naphtholphthalein-based sensors, MD simulations can be used to explore the conformational landscape and identify stable binding modes. frontiersin.org A study on an α-naphtholphthalein-derived fluorogenic tweezer utilized dynamics simulations to investigate the excited-state decay pathways. researchgate.net The simulations revealed the existence of two distinct conical intersections involved in the Excited-State Intramolecular Proton Transfer (ESIPT) process, highlighting the dynamic nature of this photophysical phenomenon. researchgate.net Such simulations are crucial for understanding the efficiency and mechanism of fluorescent probes.

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. walisongo.ac.id These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict the activity of new compounds. nih.gov

α-Naphtholphthalein has been included in QSAR studies, particularly in the context of screening for ligands of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov In one such study, α-Naphtholphthalein was part of a group of phthalein compounds selected to expand on a set of known triphenyl ligands. nih.gov The goal of these rational QSAR (RQSAR) screens is to identify structural features that lead to specific activities, thereby providing design principles for new, more potent, and selective ligands. nih.gov Although detailed QSAR models specifically for α-Naphtholphthalein are not extensively reported in the provided context, its inclusion in such studies highlights its relevance as a scaffold for developing biologically active molecules. nih.govresearchgate.net

Adsorption and Polymer Interactions

Adsorption Mechanisms of Alpha-Naphtholphthalein on Polymer Surfaces

The adsorption of this compound onto polymer surfaces is a key area of study, particularly utilizing advanced polymer structures to achieve high selectivity and efficiency.

Molecularly Imprinted Polymers (MIPs) are polymers synthesized in the presence of a template molecule, in this case, this compound. tandfonline.com This process creates specific recognition sites or cavities within the polymer matrix that are complementary to the template in shape, size, and functionality. tandfonline.com After the synthesis, the template molecule is removed, leaving behind these tailored cavities. tandfonline.comresearchgate.net This method gives the MIPs the ability to selectively re-bind the target molecule from a mixture. tandfonline.com